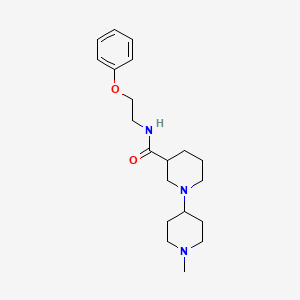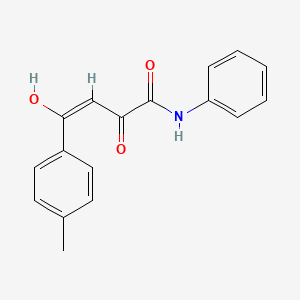
1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPBC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPBC belongs to the class of piperidine-based compounds and is structurally similar to other drugs that act on the central nervous system.
Mécanisme D'action
The exact mechanism of action of 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This action leads to an increase in the concentration of these neurotransmitters in the brain, resulting in the therapeutic effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to an increase in pleasure and motivation. This compound has also been shown to decrease anxiety and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potency as a dopamine reuptake inhibitor. This allows for a more precise manipulation of dopamine levels in the brain. However, one limitation is the lack of knowledge about its long-term effects, which could limit its usefulness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for addiction and other neurological disorders. Another direction is to explore its potential as a tool for studying the role of dopamine in the brain. Finally, research could focus on developing new derivatives of this compound with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 1,4-dibromobutane with N-phenylethylpiperidine to form 1,4-bis(phenethyl)piperazine. This compound is then reacted with sodium hydride and methyl iodide to form 1-methyl-4-(2-phenoxyethyl)piperazine. Finally, the carboxylic acid derivative is added to the piperazine to form this compound.
Applications De Recherche Scientifique
1'-methyl-N-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous studies due to its potential as a therapeutic agent. Research has focused on its ability to act as an analgesic, anxiolytic, and antidepressant. Studies have also shown that this compound can act as a potent inhibitor of dopamine reuptake, suggesting its potential use in the treatment of addiction.
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(2-phenoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-22-13-9-18(10-14-22)23-12-5-6-17(16-23)20(24)21-11-15-25-19-7-3-2-4-8-19/h2-4,7-8,17-18H,5-6,9-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZSZKYFOFIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-amino-1,3-thiazol-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5364736.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5364748.png)
![2-[2-(4-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5364759.png)
![4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5364766.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5364770.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide](/img/structure/B5364772.png)
![2-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5364779.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5364780.png)
![N-(3-furylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364788.png)

![N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364802.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5364818.png)
